3-Dehydroquinic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-dehydroquinic acid and its derivatives has been extensively studied. One method involves the enzymatic reaction catalyzed by 3-dehydroquinate synthase, converting 3-deoxy-D-arabino-heptulosonic acid 7-phosphate to 3-dehydroquinate in a highly specific manner (Maitra & Sprinson, 1978). Additionally, fed-batch fermentor synthesis using recombinant Escherichia coli has been employed for the microbial synthesis of 3-dehydroshikimic acid, a closely related compound, demonstrating the potential for industrial-scale production (Li et al., 1999).
Molecular Structure Analysis
The molecular structure of 3-dehydroquinic acid derivatives has been characterized through various spectroscopic techniques. Studies involving single crystal X-ray diffraction, NMR, and IR spectroscopy have provided detailed insights into the structure and interactions within the molecules. These analyses reveal the importance of non-bonding intermolecular interactions in the solid phase and the influence of these interactions on the compound's physical and chemical properties (Filali Baba et al., 2019).
Chemical Reactions and Properties
3-Dehydroquinic acid undergoes various chemical reactions, reflecting its role in biosynthetic pathways. The enzyme 3-dehydroquinate dehydratase catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate, a reaction crucial for the synthesis of aromatic compounds in the shikimate pathway. This reaction involves the syn-elimination of water, demonstrating the enzyme's specificity and the reaction's stereochemistry (Turner et al., 1975).
Physical Properties Analysis
The physical properties of 3-dehydroquinic acid and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecule's functional groups and overall structure. These properties are crucial for understanding the compound's behavior in biological systems and its potential industrial applications.
Chemical Properties Analysis
3-Dehydroquinic acid exhibits a range of chemical properties that are pivotal for its biological function. Its reactivity, particularly in enzyme-catalyzed reactions, underscores its role as an intermediate in the synthesis of aromatic compounds. The compound's ability to participate in ring-opening reactions, cyclization, and dehydration reactions highlights its versatility and importance in organic synthesis and metabolic pathways (Widlanski et al., 1989).
Scientific Research Applications
Intermediate in Enzyme Reactions : It is involved as an intermediate in reactions catalyzed by enzymes like 3-dehydroquinate synthase, as found in studies with Escherichia coli (Maitra & Sprinson, 1978).
Stereochemistry Studies : Research has been conducted on the stereochemistry of the 3-dehydroquinate dehydratase reaction, indicating specific mechanisms in the shikimate pathway (Turner, Smith, & Haslam, 1975).
Production in Microbial Synthesis : It has been synthesized using recombinant Escherichia coli in fed-batch fermentors, showing its potential in biotechnological applications for producing aromatic bioproducts and industrial chemicals (Li et al., 1999).
Role in Drug Discovery : It's a key focus in the development of new antibiotics, as enzymes in its pathway like dehydroquinase are targets for inhibiting pathogens (González‐Bello, 2015).
Oxidative Fermentation Studies : Its production from quinate through oxidative fermentation with Gluconobacter strains of acetic acid bacteria has been analyzed, highlighting its role in metabolic pathways (Adachi et al., 2003).
Safety And Hazards
According to the safety data sheet, 3-Dehydroquinic acid is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is advised to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to call a POISON center or doctor immediately if swallowed .
Future Directions
properties
IUPAC Name |
(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMWZWGZRAXUBK-SYTVJDICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1(C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909453 | |
Record name | (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Dehydroquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Dehydroquinic acid | |
CAS RN |
10534-44-8 | |
Record name | 3-Dehydroquinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10534-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Dehydroquinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010534448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-DEHYDROQUINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8HL497GUU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Dehydroquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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